molecular formula C6H13NO3 B103157 3-Methoxyvaline CAS No. 18801-86-0

3-Methoxyvaline

Cat. No.: B103157
CAS No.: 18801-86-0
M. Wt: 147.17 g/mol
InChI Key: RDBBJCUJCNMAAF-UHFFFAOYSA-N
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Description

It has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyvaline typically involves the methoxylation of valine. One common method includes the reaction of valine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyvaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo-acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products:

    Oxidation: Formation of oxo-acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

3-Methoxyvaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.

Mechanism of Action

The mechanism of action of 3-Methoxyvaline involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The methoxy group may enhance its binding affinity to certain molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

    Valine: The parent compound, differing by the absence of the methoxy group.

    Methionine: Another amino acid with a sulfur-containing side chain.

    Leucine: Similar in structure but with an isobutyl side chain instead of a methoxy group.

Uniqueness: 3-Methoxyvaline is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-3-methoxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBJCUJCNMAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18801-86-0
Record name NSC45844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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